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molecular formula C9H7NO2S2 B044313 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole CAS No. 121942-09-4

5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole

Cat. No. B044313
M. Wt: 225.3 g/mol
InChI Key: XQQGHVZVIRGWFP-UHFFFAOYSA-N
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Patent
US06288054B1

Procedure details

A solution of 4-chloro-3-nitro-phenylacetic acid (25.0 g, 0.116 mol) in 1N aqueous NaOH (143 mL, 0.143 mol) was added to preformed polysulfide solution (from 72.42 g, 0.301 mol of Na2S.9H2O, 26.87 g, 0.837 mol of S, and 74 mL of H2O) at 50° C. The resulting mixture was mechanically stirred as the temperature of the oil bath was gradually increased to 115° C. over 10 min. The mixture was stirred at that temperature for two hours then allowed to cool to room temperature over two hours. Carbon disulfide (13.9 mL, 0.231 mol) was added and the reaction flask was placed in a 50° C. oil bath. The reaction mixture was stirred at that temperature for 18 hours then cooled in an ice bath, stirred, and acidified by cautious addition of glacial acetic acid (50 mL). The mixture was filtered and the filter cake was washed with water. The solid was stirred with sodium carbonate (30.7 g, 0.29 mol) in water then filtered to remove sulfur. The filtrate was cooled in an ice-bath and gradually acidified to pH 3.3 by addition of 6N HCl (100 mL). The precipitate was collected, washed with ice-cold water (100 mL) and dried in vacuo to a pale brown solid (21.5 g, 82%). This crude product was recrystallized from ethanol to afford 5-carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole as a pale brown solid (14.2 g).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
143 mL
Type
reactant
Reaction Step One
[Compound]
Name
polysulfide
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step Two
Quantity
30.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[N+:12]([O-])=O.[OH-].[Na+].[C:17](=[S:19])=[S:18].C(=O)([O-])[O-].[Na+].[Na+]>O.C(O)(=O)C>[C:9]([CH2:8][C:5]1[CH:6]=[CH:7][C:2]2[S:19][C:17](=[S:18])[NH:12][C:3]=2[CH:4]=1)([OH:11])=[O:10] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-]
Name
Quantity
143 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
polysulfide
Quantity
74 mL
Type
reactant
Smiles
Step Two
Name
Quantity
13.9 mL
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
30.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was mechanically stirred as the temperature of the oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at that temperature for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature over two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was placed in a 50° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at that temperature for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled in an ice bath
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with water
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
to remove sulfur
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled in an ice-bath
ADDITION
Type
ADDITION
Details
gradually acidified to pH 3.3 by addition of 6N HCl (100 mL)
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with ice-cold water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo to a pale brown solid (21.5 g, 82%)
CUSTOM
Type
CUSTOM
Details
This crude product was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CC=1C=CC2=C(NC(S2)=S)C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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